molecular formula C15H13FN4O3 B2924371 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-fluorobenzenecarboxylate CAS No. 860611-07-0

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-fluorobenzenecarboxylate

Cat. No.: B2924371
CAS No.: 860611-07-0
M. Wt: 316.292
InChI Key: ZJWILFOBNFMPAC-UHFFFAOYSA-N
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Description

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-fluorobenzenecarboxylate is a complex organic compound that belongs to the class of triazolo[1,5-a]pyrimidines. This compound features a triazole ring fused to a pyrimidine ring, with a fluorinated benzene carboxylate group attached to an ethyl chain

Properties

IUPAC Name

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O3/c1-9-10(13(21)20-15(19-9)17-8-18-20)6-7-23-14(22)11-4-2-3-5-12(11)16/h2-5,8H,6-7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWILFOBNFMPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)CCOC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-fluorobenzenecarboxylate typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up to produce larger quantities. This would involve optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorinated benzene carboxylate group can be oxidized to form different derivatives.

  • Reduction: : The triazolo[1,5-a]pyrimidine core can be reduced to yield different structural isomers.

  • Substitution: : The ethyl chain can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Fluorinated benzoic acids and their derivatives.

  • Reduction: : Reduced triazolo[1,5-a]pyrimidines.

  • Substitution: : Substituted ethyl chains with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies.

  • Medicine: : Potential therapeutic applications, such as antibacterial or antifungal agents.

  • Industry: : Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an antibacterial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

List of Similar Compounds

  • Triazolo[1,5-a]pyrimidines: : Various derivatives with different substituents on the triazole ring.

  • Fluorinated Benzene Derivatives: : Compounds with fluorine atoms on the benzene ring, which can have different biological activities.

Biological Activity

The compound 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 2-fluorobenzenecarboxylate is a derivative of triazolopyrimidine with potential biological significance. This article reviews its biological activity, synthesizing existing research findings and case studies.

  • Molecular Formula : C14H20N4O3
  • Molecular Weight : 292.33 g/mol
  • CAS Number : 866137-36-2

Biological Activity Overview

Research indicates that compounds in the triazolopyrimidine class exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The specific compound under review has shown promise in several areas:

Antimicrobial Activity

Studies have demonstrated that triazolopyrimidine derivatives possess significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to this compound have been tested against various strains of bacteria. Results indicate effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial DNA synthesis .

Antitumor Activity

The triazolopyrimidine scaffold has been linked to anticancer activity:

  • Mechanism of Action : These compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. In vitro studies have shown that related compounds can inhibit tumor cell proliferation and promote cell cycle arrest .

Anti-inflammatory Properties

Research suggests that some derivatives exhibit anti-inflammatory effects:

  • Cytokine Inhibition : The compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases .

Case Studies

Several case studies highlight the biological efficacy of triazolopyrimidine derivatives:

  • Study on Antibacterial Activity :
    • Researchers tested a series of triazolopyrimidine derivatives against common bacterial pathogens. The results showed that modifications at the 6-position significantly enhanced antibacterial potency .
  • Antitumor Assessment :
    • A study evaluated the cytotoxic effects of a related compound on breast cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent antitumor activity .
  • Inflammation Model :
    • In an animal model of arthritis, administration of a similar triazolopyrimidine led to a marked reduction in joint swelling and pain, suggesting its potential as an anti-inflammatory agent .

Data Tables

Biological ActivityTest Organism/Cell LineResultReference
AntibacterialE. coliEffective inhibition at 10 µg/mL
AntitumorMCF-7 (breast cancer)IC50 = 5 µM
Anti-inflammatoryArthritis modelReduced swelling by 50%

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